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Compound of Interest

Compound Name: Sikokianin A

Cat. No.: B3079234 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the in vivo antitumor effects of Sikokianin C against other alternatives,

supported by experimental data. Discover detailed methodologies and a clear presentation of

quantitative results to inform your research and development efforts.

Sikokianin C, a natural biflavonoid compound, has demonstrated notable antitumor efficacy in

preclinical studies. Its mechanism of action is attributed to the selective and competitive

inhibition of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers,

including colon cancer.[1][2][3] This guide delves into the in vivo evidence supporting

Sikokianin C's potential as a therapeutic agent and compares its performance with a known

CBS inhibitor and standard-of-care chemotherapies for colorectal cancer.

Comparative Analysis of Antitumor Efficacy in Vivo
The in vivo antitumor activity of Sikokianin C was evaluated in a human colon cancer xenograft

model. The study utilized nude mice bearing tumors derived from HT29 human colon cancer

cells.[1] The performance of Sikokianin C was compared against a vehicle control and

Aminooxyacetic Acid (AOAA), another inhibitor of CBS. Furthermore, this guide draws

comparisons with standard chemotherapeutic agents for colorectal cancer—5-Fluorouracil (5-

FU), Oxaliplatin, and Irinotecan—based on data from various in vivo studies using similar

xenograft models.

Table 1: Comparison of In Vivo Antitumor Efficacy in Human Colon Cancer Xenograft Models
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Compound
Animal
Model

Cell Line
Dosing
Regimen

Tumor
Growth
Inhibition

Reference

Sikokianin C Nude Mice HT29
3 mg/kg/day,

s.c.

Significant

reduction in

tumor volume

and weight

[1]

Sikokianin C Nude Mice HT29

10

mg/kg/day,

s.c.

Dramatic

reduction in

tumor volume

and weight

[1]

Aminooxyace

tic Acid

(AOAA)

Nude Mice HT29

10

mg/kg/day,

s.c.

Significant

reduction in

tumor volume

and weight

[1]

5-Fluorouracil

(5-FU)
Nude Mice DLD-1

40

mg/kg/day,

twice a week

for 3 weeks

Significant

tumor volume

reduction

[4]

5-Fluorouracil

(5-FU) +

Oxaliplatin

Nude Mice
Patient-

derived

5-FU: 50

mg/kg,

weekly for 2

weeks;

Oxaliplatin: 6

mg/kg,

weekly for 2

weeks

Significant

tumor growth

inhibition

[3]

Oxaliplatin Nude Mice

HCT116,

LS174T,

LOVO, SW48

8 mg/kg, on

days 0, 7,

and 14

Significant

tumor volume

increase

inhibition

[5]
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Irinotecan
SCID/Rag-

2M Mice
LS180

50 mg/kg,

single

injection

Delayed

tumor

progression

[1]

Irinotecan Nude Mice
HT29,

HCT116

10 mg/kg, i.v.,

once weekly

Significant

tumor growth

inhibition

[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the experimental protocols for the key in vivo studies cited.

Sikokianin C In Vivo Antitumor Activity Assay[1]
Animal Model: BALB/c nude mice.

Cell Line and Tumor Induction: 1 x 10^7 HT29 human colon cancer cells in 100 μL were

injected subcutaneously into the right armpit of the mice.

Treatment: When the tumor volume reached approximately 100 mm³, mice were randomly

assigned to treatment groups (n=6 per group).

Vehicle control

Sikokianin C (3 mg/kg/day, s.c.)

Sikokianin C (10 mg/kg/day, s.c.)

Aminooxyacetic Acid (AOAA) (10 mg/kg/day, s.c.)

Dosing Schedule: All treatments were administered daily for 6 days, followed by a 1-day drug

holiday, for a total of 12 treatments.

Efficacy Assessment: Tumor volume was measured periodically using calipers (volume = 0.5

× length × width²). At the end of the study (day 28), mice were euthanized, and tumors were

excised and weighed.
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Standard Chemotherapy In Vivo Models
5-Fluorouracil (5-FU) in DLD-1 Xenograft Model:[4]

Animal Model: Athymic nude mice.

Tumor Induction: DLD-1 human colon cancer cells were inoculated to establish xenografts.

Treatment: When tumors reached approximately 0.2 cm³, mice were treated with 5-FU at

40 mg/kg/day, administered twice a week for 3 weeks.

Oxaliplatin in Various Colon Cancer Xenografts:[5]

Animal Model: Nude mice.

Tumor Induction: SW1436, LS174T, LOVO, SW48, and HCT116 human colon cancer cells

were used to establish xenografts.

Treatment: Mice were treated with Oxaliplatin at 8 mg/kg on days 0, 7, and 14.

Irinotecan in LS180 Xenograft Model:[1]

Animal Model: SCID/Rag-2M mice.

Tumor Induction: LS180 human colon cancer cells were implanted subcutaneously.

Treatment: A single injection of liposomal irinotecan at 50 mg/kg was administered.

Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental designs, the following diagrams

have been generated using the DOT language.
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Sikokianin C Action

Cystathionine β-synthase (CBS)
Cellular Effects

Sikokianin C

CBSInhibits
Tumor Cell
Proliferation

Apoptosis

Promotes

Inhibits
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Tumor Induction

Tumor Growth & Monitoring

Randomization & Treatment

Efficacy Assessment

Subcutaneous injection of
HT29 colon cancer cells

into nude mice

Monitor tumor growth until
volume reaches ~100 mm³

Randomly assign mice to
treatment groups (n=6)

Administer treatment daily for 6 days,
1 day off, for 12 total treatments Vehicle Sikokianin C (3 mg/kg) Sikokianin C (10 mg/kg) AOAA (10 mg/kg)

Periodically measure
tumor volume

Euthanize mice on day 28,
excise and weigh tumors

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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